(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Suzuki-Miyaura coupling boronic acid pKa electron-withdrawing substituent

Dual reactive handle (boronic acid + aryl chloride) for sequential diversification via Suzuki coupling then Buchwald-Hartwig amination. In stock, ≥98% purity (HPLC) and ambient shipping.

Molecular Formula C15H24BClN2O3
Molecular Weight 326.6 g/mol
CAS No. 1704081-47-9
Cat. No. B1434321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
CAS1704081-47-9
Molecular FormulaC15H24BClN2O3
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O
InChIInChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3
InChIKeyRTUOCNXSDYLPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS 1704081-47-9: Technical Specifications and Procurement-Focused Comparator Analysis


(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS 1704081-47-9; molecular formula C₁₅H₂₄BClN₂O₃; MW 326.63 g/mol) is a difunctional arylboronic acid building block that integrates a chloro substituent ortho to the boronic acid group, a three-carbon propoxy spacer, and a terminal 4-ethylpiperazine moiety . The compound belongs to the class of piperazine-tethered phenylboronic acids and is primarily utilized as a Suzuki–Miyaura cross-coupling partner for constructing drug-like biaryl and aryl–heteroaryl architectures in medicinal chemistry programs . Its three structural features—electron-withdrawing chloro, flexible propoxy linker, and basic ethylpiperazine—collectively differentiate it from in-class analogs that lack one or more of these elements .

ortho-Chloro activation
Enhances boronic acid electrophilicity for Suzuki transmetalation
Propoxy linker spacing
Positions ethylpiperazine for solvent-exposed amine in fragment growing
Ethylpiperazine lipophilicity
Supports LogP tuning without altering hydrogen-bond capacity

Why In-Class Boronic Acid Building Blocks Cannot Substitute for CAS 1704081-47-9 in Synthesis and Screening Workflows


Despite sharing a common phenylboronic acid core with other piperazine-tethered analogs, CAS 1704081-47-9 cannot be freely interchanged with its closest comparators because the three structural modules—chloro substituent, propoxy linker length, and ethylpiperazine terminus—each independently and cooperatively modulate electronic (pKa of boronic acid, aryl ring electron density), steric (rotatable bond count, conformational ensemble), and physicochemical (LogP, TPSA, solubility) properties . Substituting the ethyl group on piperazine to methyl (CAS 1704081-44-6) alters lipophilicity and basicity; shortening the linker from propoxy to ethoxy (CAS 1704074-31-6) or methylene (CAS 1704074-25-8) changes conformational flexibility and spatial reach of the piperazine; and removing the chloro (CAS 1704063-50-2) shifts both Suzuki coupling reactivity and hydrogen-bonding capacity . These differences are not cosmetic; they manifest as quantifiable variations in coupling yields, solubility profiles, and computed molecular descriptors that directly impact library design, hit-to-lead progression, and procurement specifications .

Target compound ortho-Chloro, propoxy linker, N-ethylpiperazine
Substitution risk Removing chloro (CAS 1704063-50-2) shifts boronic acid pKa and coupling kinetics; may reduce transmetalation rate under mild conditions
Target compound 3‑carbon propoxy spacer (7 rotatable bonds)
Substitution risk Shorter ethoxy or methylene linkers restrict conformational sampling; may alter spatial reach of basic amine and target engagement geometry
Target compound N‑Ethyl on piperazine
Substitution risk N‑Methyl analog (CAS 1704081-44-6) lowers LogP by ~0.3–0.5 units; may shift lipophilicity-dependent properties and MS identity signature

Quantitative Differentiation Evidence: CAS 1704081-47-9 vs. Five Closest Structural Analogs


Chloro Substituent Effect on Boronic Acid pKa and Suzuki Coupling Reactivity

The ortho-chloro substituent in CAS 1704081-47-9 exerts an electron-withdrawing inductive effect that increases the Lewis acidity of the boronic acid center relative to non-chlorinated analogs. For monosubstituted phenylboronic acids, an ortho-chloro group lowers the pKa by approximately 0.6–1.0 units compared to unsubstituted phenylboronic acid (pKa ~8.9), with 2-chlorophenylboronic acid exhibiting pKa ~8.3 . This enhanced acidity accelerates transmetalation in the Suzuki catalytic cycle; literature data on chlorophenylboronic acid pinacol esters show approximately 1.8× faster transmetalation versus purely alkyl-substituted analogs . The non-chlorinated comparator 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenylboronic acid (CAS 1704063-50-2) lacks this activating effect, making CAS 1704081-47-9 the preferred choice when higher coupling reactivity under mild conditions is required .

Chloro effect on pKa
Class-level
ΔpKa ≈ 0.4–0.7 lower vs. non‑chlorinated analog; ~1.8× faster transmetalation reported for chlorophenylboronic pinacol esters
Reported reactivity advantage in model systems; may translate to higher coupling efficiency with electron-poor partners
Class-level inference from monosubstituted phenylboronic acids; validate under specific coupling conditions
Suzuki-Miyaura coupling boronic acid pKa electron-withdrawing substituent transmetalation rate

Propoxy Linker Length Effect on Conformational Flexibility and Rotatable Bond Count

CAS 1704081-47-9 contains a three-carbon propoxy linker (O–CH₂–CH₂–CH₂–N) connecting the phenyl ring to the ethylpiperazine, contributing to a total of 7 rotatable bonds as computed from its SMILES structure (CCN1CCN(CCCOC2=CC=C(B(O)O)C=C2Cl)CC1) . In contrast, the ethoxy-linked analog CAS 1704074-31-6 possesses 6 rotatable bonds (MW 312.60) and the methylene-linked analog CAS 1704074-25-8 possesses 4 rotatable bonds (MW 282.57) [1]. The increased rotatable bond count reflects greater conformational entropy and a larger radius of gyration for the piperazine moiety, which in a biological target context may enable the basic nitrogen to sample a wider volume of space for hydrogen-bonding or salt-bridge interactions with protein residues . In fragment-based drug discovery, a propoxy spacer is the most common three-atom linker for projecting solubilizing amines beyond the ligand-binding site into solvent-exposed regions, and its replacement with shorter linkers frequently results in loss of affinity due to suboptimal positioning of the solubilizing group .

Linker flexibility
Cross-study
7 rotatable bonds (propoxy) vs. 6 (ethoxy) and 4 (methylene); +1 to +3 rotatable bonds
Supports conformational sampling for amine placement in solvent-exposed regions
Rotatable bond count computed from SMILES; biological impact requires target-specific validation
conformational flexibility rotatable bonds linker optimization drug-likeness

Ethyl vs. Methyl Piperazine Substitution: Impact on Lipophilicity (LogP) and Computed Drug-Likeness

The N-ethyl substituent on the piperazine ring of CAS 1704081-47-9 (CAS 1704081-47-9) increases lipophilicity compared to the N-methyl analog CAS 1704081-44-6, as reflected in the computed LogP values and the additional methylene unit. CAS 1704081-47-9 has a computed LogP of 0.4262 (XLogP3 method) , while the methylpiperazine analog (CAS 1704081-44-6, MW 312.60) is predicted to have a LogP approximately 0.3–0.5 units lower based on the contribution of a –CH₂– group to the partition coefficient . This difference in lipophilicity affects aqueous solubility, membrane permeability, and non-specific protein binding. For procurement specifications, the molecular weight difference (326.63 vs. 312.60; ΔMW = 14.03) provides a straightforward identity confirmation marker via LC-MS [1]. The TPSA values are identical (56.17 Ų) because the polar atom count is unchanged, meaning the differentiation is solely lipophilicity-driven—important for balancing solubility and permeability in lead optimization campaigns.

Ethyl vs. methyl LogP
Class-level
ΔLogP ≈ +0.3 to +0.5 (XLogP3: 0.43 for target) vs. N‑methyl analog; TPSA identical (56.17 Ų)
Enables lipophilicity tuning without altering hydrogen-bond capacity
Comparator LogP estimated from –CH₂– group contribution; confirm experimentally for lead series
lipophilicity LogP piperazine N-substitution medicinal chemistry drug-likeness

Chloro Substituent Impact on Computed Physicochemical Properties vs. Non-Chlorinated Analog

The presence of the chloro substituent in CAS 1704081-47-9 differentiates it from the non-chlorinated analog 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenylboronic acid (CAS 1704063-50-2) across multiple computed physicochemical parameters relevant to both synthesis planning and procurement identity verification . CAS 1704081-47-9 has a molecular weight of 326.63 g/mol and molecular formula C₁₅H₂₄BClN₂O₃, versus 292.18 g/mol and C₁₅H₂₅BN₂O₃ for the non-chlorinated analog—a ΔMW of 34.45 attributable to Cl replacing H . The chloro substituent also introduces a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that serves as an unambiguous MS confirmation marker. Computed LogP increases by approximately 0.3–0.6 units due to the chloro (Hansch π constant for aromatic Cl ≈ 0.71), and the chlorine serves as a synthetic handle for further orthogonal functionalization (e.g., Buchwald–Hartwig amination, nucleophilic aromatic substitution) that is unavailable in the non-chlorinated analog [1].

Chloro physicochemicals
Cross-study
ΔMW +34.45; Cl isotopic pattern (³⁵Cl/³⁷Cl ~3:1); orthogonal C–Cl handle for amination
Unambiguous LC-MS identity confirmation and sequential diversification option
Isotopic signature from natural abundance; synthetic handle requires compatible downstream conditions
physicochemical properties chloro effect molecular weight lipophilicity procurement specification

Application Scenarios Where CAS 1704081-47-9 Provides Demonstrable Selection Advantage


Suzuki–Miyaura Coupling with Electron-Deficient or Sterically Hindered Aryl Halides

When the synthetic route requires coupling to an electron-poor or ortho-substituted aryl bromide/chloride, the enhanced Lewis acidity of the boronic acid in CAS 1704081-47-9 (predicted pKa ~8.3–8.5 due to the ortho-chloro inductive effect) facilitates faster transmetalation compared to non-chlorinated analog CAS 1704063-50-2 (predicted pKa ~8.7–9.0) . Literature on chlorophenylboronic acid pinacol esters demonstrates approximately 1.8× faster transmetalation rates relative to alkyl-substituted analogs under standard Pd(0) catalysis . This translates to higher conversion and cleaner reaction profiles for challenging coupling partners, reducing the need for excess boronic acid or elevated temperatures.

Fragment-Based Drug Discovery Requiring Solubilizing Amine Projection at Defined Distance

In fragment growing or scaffold hopping campaigns, the propoxy linker (4-atom, 5-bond spacing) of CAS 1704081-47-9 positions the basic ethylpiperazine nitrogen at a distance optimal for solvent exposure while the biaryl core occupies a hydrophobic pocket. The 7 rotatable bonds allow the piperazine to adopt conformations that shorter linkers cannot access: the ethoxy analog CAS 1704074-31-6 (6 rotatable bonds) restricts the spatial reach, and the methylene analog CAS 1704074-25-8 (4 rotatable bonds) virtually eliminates flexibility. When the co-crystal structure of a lead series shows a requirement for a 5–7 Å projection of a basic amine from the ligand core, CAS 1704081-47-9 is the only member of this analog series that achieves the required geometry without introducing an excessively flexible or rigid spacer .

Orthogonal Diversification via Sequential Suzuki Coupling then Buchwald–Hartwig Amination

The aryl chloride of CAS 1704081-47-9 is a latent synthetic handle that survives Suzuki coupling conditions and can be subsequently activated for Pd-catalyzed C–N bond formation (Buchwald–Hartwig amination) or nucleophilic aromatic substitution. This enables a sequential diversification strategy: first, the boronic acid is coupled to generate a biaryl scaffold; second, the chloro substituent is displaced to introduce an amine, ether, or thioether. The non-chlorinated analog CAS 1704063-50-2 cannot support this strategy. For medicinal chemistry programs that employ library-based SAR exploration, CAS 1704081-47-9 provides two distinct diversification points (boronic acid and aryl chloride), whereas the non-chlorinated analog offers only one .

Procurement and Quality Control Differentiation via LC-MS Identity Confirmation

The distinctive chlorine isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) and molecular weight of 326.63 g/mol provide unambiguous identity confirmation of CAS 1704081-47-9 by LC-MS, differentiating it from the non-chlorinated analog (MW 292.18, no Cl pattern), the methylpiperazine analog (MW 312.60, Cl pattern but different mass), and the ethoxy-linker analog (MW 312.60, Cl pattern but different retention time). When procuring building blocks for multi-step synthesis, verifying the correct analog by LC-MS before committing expensive reagents eliminates costly errors. Vendors including Chemscene (Cat. No. CS-0515722, ≥98%), Beyotime (Cat. No. Y076258, 98%), and MolCore (Cat. No. MC116382, NLT 98%) supply the compound with analytical certificates supporting this quality control workflow .

Application
Selection Property
Validation Focus
Electron-deficient aryl halide coupling
Boronic acid reactivity profile (ortho‑Cl activation)
Transmetalation rate under mild Pd catalysis
Fragment-based library synthesis
Propoxy linker length and conformational flexibility
Solvent-exposed amine geometry for target engagement
Sequential Suzuki–amination strategy
ortho-Chloro as latent synthetic handle
Buchwald–Hartwig amination compatibility post-coupling
Procurement and QC verification
Distinctive chlorine isotopic pattern and molecular weight
LC-MS identity confirmation to avoid analog mix‑up
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